molecular formula C12H20N4 B1613209 N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine CAS No. 941716-84-3

N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine

Cat. No.: B1613209
CAS No.: 941716-84-3
M. Wt: 220.31 g/mol
InChI Key: CBRQUNBWUQBINE-UHFFFAOYSA-N
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Description

N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.32 g/mol . This piperidine derivative features a methylpyrazine moiety and is provided with a high purity of 97% . Its structure, which includes a tertiary amine, suggests potential as a valuable building block in medicinal chemistry and pharmacology research. Piperidine and pyrazine derivatives are frequently investigated for their biological activity, with studies exploring their potential interactions with the central nervous system . As a research chemical, it serves as a key intermediate in the solid-phase synthesis of complex molecules, including N-methyl-rich peptides, which are challenging to synthesize and are studied for their potential in blood-brain barrier transport . The compound should be handled with care, as it is harmful if swallowed and causes severe skin burns and eye damage . This product is intended for research purposes only in a controlled laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-6-14-8-12(15-10)16-5-3-4-11(9-16)7-13-2/h6,8,11,13H,3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRQUNBWUQBINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640313
Record name N-Methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-84-3
Record name N-Methyl-1-(6-methyl-2-pyrazinyl)-3-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941716-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Formation of halogenated pyrazine derivative Halogenation of 6-methylpyrazine at 2-position Precursor for coupling reactions
Suzuki coupling 3-pyridyl boronic acid, Pd catalyst, base, solvent Modified literature protocols achieve high regioselectivity and yields
Protection of amines Boc anhydride or other acid labile protecting groups Improves solubility and prevents side reactions
Reduction of nitro/azide intermediates Stannous chloride in ethanol/ethyl acetate, reflux Efficient reduction to amines without purification before next step
Azide formation DPPA, triethylamine or DIPEA, polar aprotic solvent Enables Curtius rearrangement to isocyanate intermediate
Curtius rearrangement Heating acyl azide intermediates Generates isocyanate, which reacts to form amine
Final deprotection Trifluoroacetic acid (TFA) Removes Boc protecting groups to yield final amine

Challenges and Optimization Notes

  • The synthesis involves handling sensitive intermediates such as azides and isocyanates, requiring careful control of reaction conditions.
  • Anhydrous conditions are often necessary, especially for organometallic reagents like pyridin-3-ylzinc(II) bromide used in coupling steps.
  • Phosphorous salt impurities from DPPA can contaminate the product, so purification steps must be optimized to achieve high purity (typically ~97%).
  • Reaction temperatures and times are critical; for example, prolonged heating at 100-120 °C can lead to side products such as trans-esterified compounds, which require careful hydrolysis to obtain the target amine.

Summary Table of Preparation Steps

Step No. Intermediate/Compound Reaction Type Key Reagents/Conditions Yield/Purity Notes
1 6-methylpyrazin-2-yl halide Halogenation Halogenating agent, controlled temperature High regioselectivity
2 Substituted piperidine intermediate Coupling (Suzuki) Pd catalyst, boronic acid, base, aprotic solvent ~80% isolated yield reported
3 Protected amine intermediate Protection Boc anhydride or other protecting agents Facilitates subsequent steps
4 Azide intermediate Azide formation DPPA, sodium azide, activating agents, base Requires polar aprotic solvents
5 Isocyanate intermediate Curtius rearrangement Heating acyl azide Intermediate for amine formation
6 Final amine product Deprotection and purification TFA deprotection, basic work-up Purity ~97%, yield ~60% (varies)

Chemical Reactions Analysis

Types of Reactions

N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical distinctions between the target compound and its closest analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Key Differences
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine Piperidin-3-yl, 6-methylpyrazin-2-yl substituent ~250 (estimated) Not found Reference compound; pyrazine core with methyl group at 6-position
N-Methyl-[1-(pyrid-3-ylmethyl)piperid-4-yl]methylamine Piperidin-4-yl, pyrid-3-ylmethyl substituent ~235 (estimated) 937796-17-3 Pyridine (1 N) vs. pyrazine (2 N); substituent position on piperidine (4 vs. 3)
N-Methyl-(1-methylpiperid-3-yl)methylamine Piperidin-3-yl, methyl substituent ~156 (estimated) Not found No aromatic substituent; reduced steric and electronic complexity
N-Methyl-(2-phenylpyrimidin-5-yl)methylamine Pyrimidin-5-yl, phenyl substituent ~225 (estimated) Not found Pyrimidine (2 N at 1,3-positions) vs. pyrazine; phenyl enhances lipophilicity
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyrrolidine ring, pyridin-3-amine substituent ~220 (estimated) 1211530-56-1 Five-membered pyrrolidine vs. six-membered piperidine; altered ring basicity

Physicochemical and Functional Comparisons

Pyrazine vs. Pyridine Substituents

This difference may influence binding affinity in biological systems, particularly with enzymes or receptors favoring multi-nitrogen ligands.

Piperidine vs. Pyrrolidine Scaffolds

Replacing the piperidine ring with pyrrolidine (as in 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) reduces ring size from six to five members, altering conformational flexibility and basicity. Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain .

Aromatic vs. Aliphatic Substituents

The absence of an aromatic group in N-Methyl-(1-methylpiperid-3-yl)methylamine simplifies the molecule, likely reducing lipophilicity compared to the target compound. This could impact membrane permeability and bioavailability .

Biological Activity

N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine (CAS No. 941716-84-3) is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 6-methylpyrazine moiety and a methylamine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular FormulaC12H20N4
Molecular Weight220.32 g/mol
IUPAC NameN-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
InChI KeyCBRQUNBWUQBINE-UHFFFAOYSA-N
PubChem CID24229603

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood and behavior. The mechanism of action may involve:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : In vitro studies suggest that this compound may exhibit neuroprotective properties against oxidative stress, which is significant in neurodegenerative diseases.
  • Antidepressant Activity : Preliminary findings indicate that this compound might possess antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.
  • Cytotoxicity Assessments : Toxicological evaluations have shown that at certain concentrations, the compound does not exhibit significant cytotoxicity towards mammalian cells, suggesting a favorable safety profile for further development.

Case Study 1: Neuroprotective Properties

A study conducted on neuroblastoma cell lines demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress. The compound showed a dose-dependent increase in cell viability, indicating its potential as a neuroprotective agent.

Case Study 2: Antidepressant-Like Effects

In behavioral assays using rodent models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. These effects were comparable to those observed with established antidepressants.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundPiperidine derivative with pyrazine and methylamine groupsPotential neuroprotective and antidepressant effects
Other Piperidine DerivativesVarying substitutions on the piperidine ringDiverse pharmacological profiles

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine in a laboratory setting?

  • Methodology : Synthesis typically involves coupling a pyrazine derivative (e.g., 6-methylpyrazin-2-amine) with a piperidine scaffold. A common approach includes reductive amination or nucleophilic substitution using methylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation. For example, cesium carbonate and copper catalysts have been used in analogous piperidine-pyrazine couplings to improve yields .
  • Characterization : Post-synthesis, confirm structure via 1^1H/13^13C NMR (e.g., methylamine protons at δ 2.2–2.5 ppm) and HRMS (exact mass ~221.25 g/mol) .

Q. How can researchers assess the purity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ ~254 nm) to resolve impurities.
  • Melting Point : Pure compounds often exhibit sharp melting points (e.g., 185–186.5°C for related piperidine-pyrazine derivatives) .
  • Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (e.g., C11_{11}H15_{15}N3_3O2_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

  • Root Cause Analysis : Low yields (e.g., 17.9% in some protocols ) may stem from steric hindrance at the piperidine N-position or side reactions during methylamine introduction.
  • Optimization :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • In Situ Monitoring : Use TLC or LC-MS to identify bottlenecks in reaction progression .

Q. How does the trifluoromethyl group in analogous compounds influence structure-activity relationships (SAR) for receptor binding?

  • Pharmacological Insight : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability. For example, in pyrazolo[1,5-a]pyrimidines, this group improves binding affinity to kinases or GPCRs by ~10-fold compared to non-fluorinated analogs .
  • Experimental Design :

  • Docking Studies : Use molecular modeling (e.g., AutoDock) to predict interactions with target proteins.
  • SAR Profiling : Synthesize derivatives with varied substituents (e.g., -CF3_3, -CH3_3) and compare IC50_{50} values in enzyme assays .

Q. What advanced techniques characterize the compound’s potential as an enzyme inhibitor?

  • Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
    • Cellular Models : Test inhibition of downstream signaling pathways (e.g., MAPK/ERK) in cancer cell lines using Western blotting .

Methodological Challenges & Solutions

Q. Why might NMR spectra of this compound show unexpected peaks?

  • Common Artifacts :

  • Rotamers : Restricted rotation around the piperidine-pyrazine bond can split signals. Use variable-temperature NMR to coalesce peaks.
  • Solvent Adducts : Ensure thorough drying to eliminate residual DMSO or water .
    • Resolution : Apply 2D NMR (e.g., COSY, HSQC) to assign ambiguous protons .

Q. How can researchers mitigate variability in biological activity across batches?

  • Quality Control :

  • Stability Testing : Store compounds under inert atmospheres to prevent oxidation.
  • Batch-to-Batch Consistency : Use standardized protocols for purification (e.g., flash chromatography with fixed solvent gradients) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine

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